4-Pentynal, 3-methoxy-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentynal, 3-methoxy-5-phenyl- is an organic compound characterized by the presence of a pentynal group, a methoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynal, 3-methoxy-5-phenyl- typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Industrial Production Methods
Industrial production of 4-Pentynal, 3-methoxy-5-phenyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Pentynal, 3-methoxy-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) are commonly used for substitution reactions
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-Pentynal, 3-methoxy-5-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pentynal, 3-methoxy-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Pentynal, 3-methoxy-5-trifluoromethyl-phenyl-
- 4-Pentynal, 3-methoxy-5-chlorophenyl-
- 4-Pentynal, 3-methoxy-5-bromophenyl-
Uniqueness
The presence of the methoxy group and the phenyl ring enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
133649-74-8 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-methoxy-5-phenylpent-4-ynal |
InChI |
InChI=1S/C12H12O2/c1-14-12(9-10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,9H2,1H3 |
InChI Key |
HYBAVGZNVGSWBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.